Ethyl pyruvate
Overview
Description
Ethyl pyruvate is a colorless organic compound with the molecular formula C5H8O3. It is an ester derivative of pyruvic acid and is known for its dual functionality as both a ketone and an ester. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Ethyl pyruvate (EP) primarily targets two key proteins: Tumor Necrosis Factor (TNF-alpha) and High Mobility Group Protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .
Mode of Action
EP inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery .
Biochemical Pathways
EP has a potent influence on redox processes, cellular metabolism, and inflammation . It modulates the redox environment and prevents reactive oxygen species (ROS)-mediated damage . Furthermore, EP promotes cell metabolism and the ensuing energy production . It also inhibits inflammation by shaping immune cell signaling, activation, and differentiation .
Result of Action
EP shows a potent anti-inflammatory and tissue protection activity in multiple animal models of disease including pancreatitis, ischemia-reperfusion injury, sepsis, renal injury, and endotoxemia . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings .
Action Environment
EP is most commonly administered in Ringer’s solution, a Ca 2+ -containing balanced salt solution . In that setting, two molecules of EP associate with Ca 2+ to form a chelate complex, which is highly stable . This suggests that the action, efficacy, and stability of EP can be influenced by environmental factors such as the presence of certain ions in the solution.
Biochemical Analysis
Biochemical Properties
Ethyl pyruvate is a small molecule with both ketone and ester functionality . It has no hydrogen donors, but three atoms that are hydrogen receptors . The molecule has two carbonyl carbons, which can act as electrophiles, as well as three α-hydrogens . It has been shown to have a potent influence on redox processes, cellular metabolism, and inflammation .
Cellular Effects
This compound has been intensively studied in numerous animal models of systemic and organ-specific disorders whose pathogenesis involves a strong immune component . It has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .
Molecular Mechanism
This compound can remove the ethyl acetate group by spontaneous or enzymatic hydrolysis to form pyruvate, and subsequently enter the tricarboxylic acid cycle to provide energy for the body . It significantly attenuates mitochondrial damage and cytoplasmic translocation of mitochondrial DNA, a known NLRP3 ligand, without influencing the potassium efflux, the lysosomal rupture, or the production of mitochondrial reactive oxygen species (mtROS) .
Temporal Effects in Laboratory Settings
Treatment with this compound has been shown to improve survival and/or ameliorate organ dysfunction in a wide variety of preclinical models of critical illnesses . It has been shown to have salutary effects in animal models of galactose- or diabetes-induced cataract formation, stroke, haemorrhagic shock, and pressure-induced retinal damage .
Dosage Effects in Animal Models
This compound has been shown to ameliorate systemic inflammation and multiple organ dysfunctions in multiple animal models, such as acute pancreatitis, alcoholic liver injury, acute respiratory distress syndrome (ARDS), acute viral myocarditis, acute kidney injury, and sepsis .
Metabolic Pathways
Pyruvate, the final product of glycolysis and the starting substrate for the tricarboxylic acid (TCA) cycle, plays a central role in intermediary cellular metabolism . This compound, being a derivative of pyruvic acid, can enter these metabolic pathways after being converted back to pyruvate .
Transport and Distribution
This compound, being electrically neutral and more lipophilic than pyruvate, permeates biological membranes by diffusion to enter the cytoplasm or mitochondria . It is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution .
Subcellular Localization
As a small molecule, this compound can diffuse freely across the cell membrane and distribute throughout the cell, including the cytoplasm and mitochondria . Its effects on cellular function are not limited to a specific subcellular compartment but are rather a result of its interactions with various biomolecules throughout the cell .
Preparation Methods
Ethyl pyruvate can be synthesized through several methods:
Oxidation of Ethyl Lactate: This is a one-step reaction where ethyl lactate is oxidized using potassium permanganate in the presence of sodium dihydrogen phosphate and magnesium sulfate.
Esterification of Pyruvic Acid: This method involves the direct esterification of pyruvic acid with ethanol under reflux conditions.
Catalytic Oxidation: Ethyl lactate can also be oxidized using air or oxygen in the presence of a catalyst such as vanadium pentoxide at elevated temperatures.
Chemical Reactions Analysis
Ethyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvic acid.
Reduction: The compound can be reduced to form ethyl lactate.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Enantioselective Hydrogenation: This reaction involves the hydrogenation of this compound to produce chiral α-hydroxy esters, which are important intermediates in the synthesis of biologically active compounds.
Scientific Research Applications
Ethyl pyruvate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl pyruvate is often compared with other similar compounds, such as:
Sodium Pyruvate: Both compounds have antioxidant properties, but this compound is more lipophilic, allowing it to permeate biological membranes more effectively.
Mthis compound: Similar to this compound, mthis compound is used in organic synthesis and has antioxidant properties.
Pyruvic Acid: While pyruvic acid is a key intermediate in cellular metabolism, its instability in aqueous solutions limits its use.
This compound’s unique combination of stability, lipophilicity, and dual functionality as both a ketone and an ester makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060674 | |
Record name | Propanoic acid, 2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour | |
Record name | Ethyl pyruvate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20791 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.065 | |
Record name | Ethyl pyruvate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery. | |
Record name | Ethyl pyruvate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
617-35-6 | |
Record name | Ethyl pyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl pyruvate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHYL PYRUVATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PYRUVATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03O98E01OB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-50 °C | |
Record name | Ethyl pyruvate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl pyruvate exert its anti-inflammatory effects?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , ] This inhibition occurs through the direct targeting and covalent modification of the p65 subunit of NF-κB at the Cys38 residue. [, ] This modification disrupts the DNA-binding activity of p65, thereby suppressing the transcription of pro-inflammatory genes. [, , ]
Q2: What are the downstream consequences of this compound's inhibition of NF-κB signaling?
A2: Inhibition of NF-κB signaling by this compound leads to a reduction in the expression of various pro-inflammatory mediators. These include cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6) [, , , , , ], and high mobility group box 1 (HMGB1). [, , , , , ] Additionally, this compound decreases the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) [] and enzymes involved in the inflammatory response such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , , ]
Q3: Beyond NF-κB inhibition, are there other mechanisms contributing to the protective effects of this compound?
A3: Yes, in addition to its effects on NF-κB, this compound exhibits antioxidant properties. [, , , ] It acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress and lipid peroxidation. [, , , , ] Furthermore, this compound has been shown to modulate apoptosis and autophagy, contributing to its protective effects against cellular injury in various models. [, ]
Q4: How does this compound impact HMGB1 in inflammatory conditions?
A4: this compound effectively decreases the release of HMGB1, a late-stage inflammatory mediator. [, , , ] This reduction in HMGB1 levels contributes to the attenuation of the inflammatory cascade and the mitigation of organ damage observed in various experimental models. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.
Q6: Are there spectroscopic data available for this compound?
A6: Yes, spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) have been employed to study the adsorption behavior of this compound on platinum surfaces. [] These studies have provided insights into the electronic structure and bonding characteristics of this compound.
Q7: Does this compound exhibit any catalytic activity?
A7: While not a catalyst itself, research has shown this compound to be a potent inhibitor of certain enzymes. Notably, it inhibits pyruvate kinase in Trypanosoma brucei, leading to ATP depletion and parasitic cell death. [] This finding highlights its potential as an anti-parasitic agent.
Q8: What is known about the absorption and distribution of this compound?
A8: this compound is easily absorbed after oral and intravenous administration. It demonstrates good tissue penetration and, importantly, can cross the blood-brain barrier, making it potentially useful for treating conditions affecting the central nervous system. [, ]
Q9: What in vitro models have been used to study the effects of this compound?
A9: Various in vitro models have been employed to investigate the effects of this compound. These include lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, [, ] bovine mammary endothelial cells (BMEC) stimulated with endotoxin, [] and a model of hypoxia/reoxygenation-induced oxidative stress injury in L-02 hepatocytes. []
Q10: What animal models have been used to evaluate the efficacy of this compound?
A10: Numerous animal models have been utilized to evaluate the efficacy of this compound in preclinical settings. These include:
- Sepsis: Cecal ligation and puncture (CLP) models in mice and rats. [, , , , , ]
- Colitis: IL-10 knockout mice with established chronic colitis and trinitrobenzenesulfonic acid (TNBS)-induced colitis models. []
- Hemorrhagic shock: Porcine and rat models. [, ]
- Acute lung injury: LPS-induced ALI models in mice and dogs, and a burn-induced lung injury model in rats. [, , , ]
- Acute pancreatitis: Cerulein/LPS-induced pancreatitis models in mice and sodium taurodeoxycholate-induced SAP models in rats. [, ]
- Spinal cord injury: Rat models. []
- Ischemia-reperfusion injury: Regional ischemia/reperfusion injury models in rat hearts and skin island flap models in rats. [, , ]
Q11: What are the key findings from these animal studies?
A11: Preclinical studies demonstrate that this compound administration can:
- Improve survival rates in models of sepsis, hemorrhagic shock, acute pancreatitis, and acute lung injury. [, , , , , , , , , , , , , ]
- Attenuate organ injury in various organs, including the lung, liver, kidney, intestine, and pancreas. [, , , , , , , , , , , , , ]
- Suppress the inflammatory response by reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and HMGB1 levels. [, , , , , , , , , , , , ]
- Reduce oxidative stress and lipid peroxidation. [, , , , ]
- Improve hemodynamic parameters in models of hemorrhagic shock and sepsis. [, , ]
- Enhance cognitive function in a rat model of sepsis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.